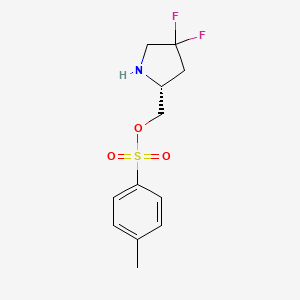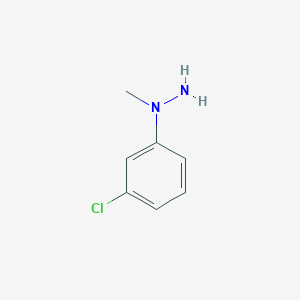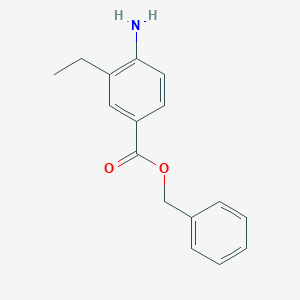
Benzyl 4-amino-3-ethylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-amino-3-ethylbenzoate is an organic compound that belongs to the class of benzoates It features a benzyl group attached to a benzoate moiety, which is further substituted with an amino group at the 4-position and an ethyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-amino-3-ethylbenzoate typically involves a multi-step process:
Alkylation: The initial step involves the alkylation of 4-aminobenzoic acid with an appropriate alkyl halide, such as ethyl bromide, in the presence of a base like sodium carbonate.
Esterification: The resulting 4-amino-3-ethylbenzoic acid is then esterified with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Purification: The final product is purified through recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Alkylation: Using large reactors for the alkylation step to handle significant quantities of 4-aminobenzoic acid and ethyl bromide.
Continuous Esterification: Employing continuous flow reactors for the esterification step to enhance efficiency and yield.
Automated Purification: Utilizing automated systems for purification, such as high-performance liquid chromatography (HPLC), to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 4-amino-3-ethylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form this compound aldehyde or acid.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce the ester to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for benzylic bromination
Major Products
Oxidation: this compound aldehyde or acid.
Reduction: Benzyl 4-amino-3-ethylbenzyl alcohol.
Substitution: Various halogenated derivatives
Wissenschaftliche Forschungsanwendungen
Benzyl 4-amino-3-ethylbenzoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals .
Wirkmechanismus
The mechanism of action of Benzyl 4-amino-3-ethylbenzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or other physiological processes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl benzoate: Used as a topical treatment for scabies and lice.
Benzylpenicillin: An antibiotic used to treat bacterial infections.
Para-aminobenzoic acid (PABA): A precursor in the synthesis of folate and other pharmaceuticals
Uniqueness
Benzyl 4-amino-3-ethylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and an ethyl group on the benzoate moiety differentiates it from other benzoate derivatives, making it a valuable compound for targeted research and applications .
Eigenschaften
Molekularformel |
C16H17NO2 |
|---|---|
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
benzyl 4-amino-3-ethylbenzoate |
InChI |
InChI=1S/C16H17NO2/c1-2-13-10-14(8-9-15(13)17)16(18)19-11-12-6-4-3-5-7-12/h3-10H,2,11,17H2,1H3 |
InChI-Schlüssel |
HVZWFNUJTURULB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)C(=O)OCC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



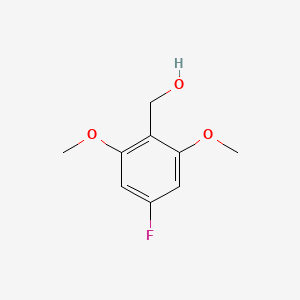
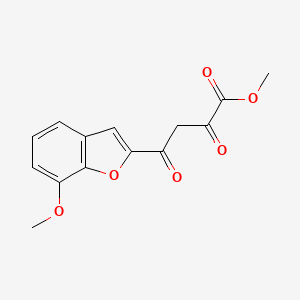
![2,4,6-Trichloro-8-methylpyrido[3,2-D]pyrimidine](/img/structure/B13903607.png)
![N-[2-(butanoylamino)ethyl]butanamide](/img/structure/B13903624.png)
![(S)-3-Methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B13903631.png)
![[(8R)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13903634.png)
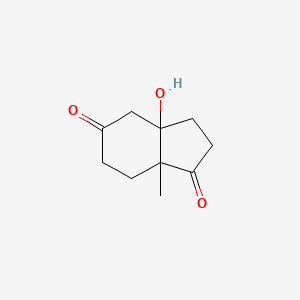

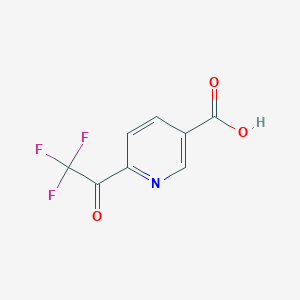
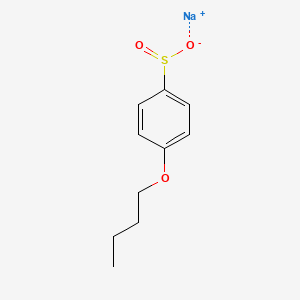
![{[(4-Amino-2-methylpyrimidin-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B13903661.png)
